molecular formula C12H12N2O B13076441 4-Methyl-3-(4-methyl-1H-pyrazol-1-yl)benzaldehyde

4-Methyl-3-(4-methyl-1H-pyrazol-1-yl)benzaldehyde

Cat. No.: B13076441
M. Wt: 200.24 g/mol
InChI Key: FKTZQGOTGBJREN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-3-(4-methyl-1H-pyrazol-1-yl)benzaldehyde is an organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-(4-methyl-1H-pyrazol-1-yl)benzaldehyde typically involves the condensation of 4-methyl-1H-pyrazole with 4-methylbenzaldehyde. One common method is the three-component reaction involving 3-methyl-1-phenyl-5-pyrazolone, various benzaldehydes, and a catalyst such as sodium acetate at room temperature . The reaction conditions are mild, and the products are usually obtained in high yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of environmentally benign solvents and catalysts, are often applied to optimize the synthesis process for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-(4-methyl-1H-pyrazol-1-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: 4-Methyl-3-(4-methyl-1H-pyrazol-1-yl)benzoic acid.

    Reduction: 4-Methyl-3-(4-methyl-1H-pyrazol-1-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-Methyl-3-(4-methyl-1H-pyrazol-1-yl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-3-(4-methyl-1H-pyrazol-1-yl)benzaldehyde is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its pyrazole ring. The compound may exert its effects by modulating specific biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1-phenyl-5-pyrazolone: Another pyrazole derivative with similar structural features.

    4-Methyl-1H-pyrazole: A simpler pyrazole compound used in various chemical reactions.

    4-Methylbenzaldehyde: A related aldehyde used in the synthesis of the target compound.

Uniqueness

4-Methyl-3-(4-methyl-1H-pyrazol-1-yl)benzaldehyde is unique due to the presence of both a pyrazole ring and an aldehyde group in its structure. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

4-methyl-3-(4-methylpyrazol-1-yl)benzaldehyde

InChI

InChI=1S/C12H12N2O/c1-9-6-13-14(7-9)12-5-11(8-15)4-3-10(12)2/h3-8H,1-2H3

InChI Key

FKTZQGOTGBJREN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C=O)N2C=C(C=N2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.